molecular formula C18H18N2O3 B4080663 7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE

7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE

Cat. No.: B4080663
M. Wt: 310.3 g/mol
InChI Key: UIZDRDNLLBBVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE is a complex organic compound belonging to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromenoquinoline core with various functional groups, including an amino group, a methoxy group, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino, methoxy, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenoquinoline derivatives with different functional groups. Examples include:

  • 7-AMINO-4-METHOXY-6H-CHROMENO[3,4-C]QUINOLIN-6-ONE
  • 7-AMINO-4-METHOXY-11-METHYL-6H-CHROMENO[3,4-C]QUINOLIN-6-ONE

Uniqueness

The uniqueness of 7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-amino-4-methoxy-11-methyl-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-9-6-7-12-11(8-9)14-10-4-3-5-13(22-2)16(10)23-18(21)15(14)17(19)20-12/h3-5,9H,6-8H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZDRDNLLBBVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(C(=N2)N)C(=O)OC4=C3C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE
Reactant of Route 2
Reactant of Route 2
7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE
Reactant of Route 3
7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE
Reactant of Route 4
7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE
Reactant of Route 5
7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE
Reactant of Route 6
Reactant of Route 6
7-AMINO-4-METHOXY-11-METHYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE

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